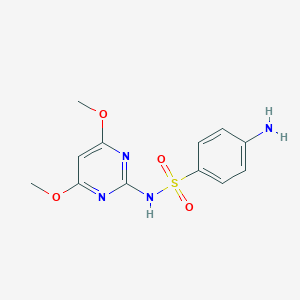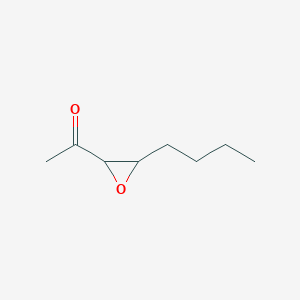
Ethanone, 1-(3-butyloxiranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3-butyloxiranyl)- is a chemical compound that is commonly used in scientific research. It is also known as 3-Butyloxiran-2-one and is a cyclic ketone with the molecular formula C7H12O2. This compound is widely used in organic synthesis and has a variety of applications in scientific research.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3-butyloxiranyl)- is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(3-butyloxiranyl)-. However, it is not used for medical purposes, and there are no known therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanone, 1-(3-butyloxiranyl)- in lab experiments is its high reactivity. It can be easily incorporated into various organic compounds, making it a versatile reagent in organic synthesis. However, its high reactivity can also be a limitation, as it can react with other compounds in unintended ways.
Direcciones Futuras
There are several future directions for research on Ethanone, 1-(3-butyloxiranyl)-. One potential area of research is the development of new synthetic methods for the compound. Another area of research could be the investigation of its potential applications in the development of new drugs or materials. Additionally, further studies on the mechanism of action and biochemical effects of the compound could provide valuable insights into its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Ethanone, 1-(3-butyloxiranyl)- can be achieved through several methods. One of the most common methods is the reaction between butyraldehyde and ethylene oxide. The reaction is catalyzed by an acid catalyst such as sulfuric acid, resulting in the formation of Ethanone, 1-(3-butyloxiranyl)-.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3-butyloxiranyl)- has been extensively used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including cyclic compounds and heterocycles. It is also used as a reagent in organic reactions, such as the Michael addition reaction and the aldol reaction.
Propiedades
Número CAS |
17257-80-6 |
|---|---|
Nombre del producto |
Ethanone, 1-(3-butyloxiranyl)- |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
Clave InChI |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
SMILES canónico |
CCCCC1C(O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





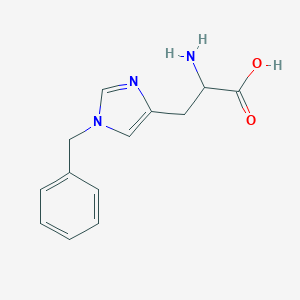



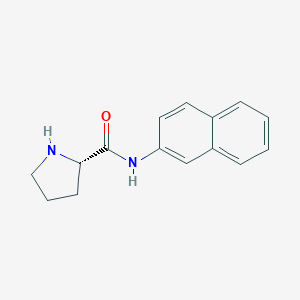
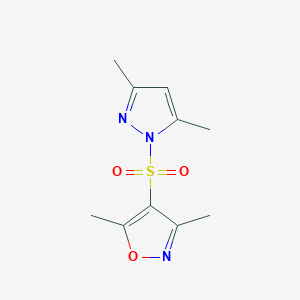
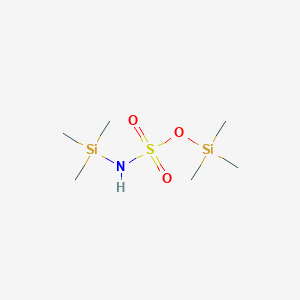
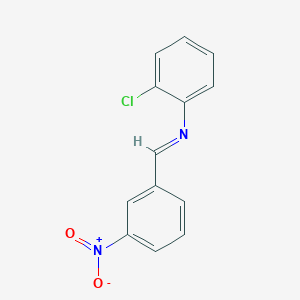
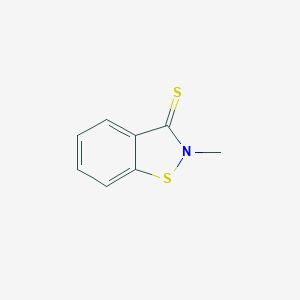
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)

